molecular formula C9H8F3NO2 B2599799 Ethyl 2-amino-3,4,5-trifluorobenzoate CAS No. 1184500-46-6

Ethyl 2-amino-3,4,5-trifluorobenzoate

Cat. No.: B2599799
CAS No.: 1184500-46-6
M. Wt: 219.163
InChI Key: GUNFRAMMMNMUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3,4,5-trifluorobenzoate: is an organic compound that belongs to the class of trifluoromethylated aromatic esters. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, an amino group at the second position, and an ethyl ester group. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 2-amino-3,4,5-trifluorobenzoate typically begins with commercially available 3,4,5-trifluorobenzoic acid.

    Esterification: The 3,4,5-trifluorobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form Ethyl 3,4,5-trifluorobenzoate.

    Amination: The ester is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the second position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-amino-3,4,5-trifluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming various derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives or quinones.

    Reduction Products: Amino alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Fluorinated Compounds: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions involving transition metals.

Biology:

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes due to its unique structure.

    Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.

    Antimicrobial Agents: Studied for its antimicrobial properties.

Industry:

    Material Science: Used in the development of advanced materials with unique properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,4,5-trifluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

  • Ethyl 2-amino-3,4,6-trifluorobenzoate
  • Methyl 3,4,5-trifluorobenzoate
  • 2,3,4,5-tetrafluorobenzoate

Comparison:

  • Ethyl 2-amino-3,4,5-trifluorobenzoate is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and biological properties.
  • Ethyl 2-amino-3,4,6-trifluorobenzoate has a different fluorine substitution pattern, affecting its reactivity and applications.
  • Methyl 3,4,5-trifluorobenzoate differs in the ester group, influencing its physical properties and reactivity.
  • 2,3,4,5-tetrafluorobenzoate has an additional fluorine atom, which can significantly alter its chemical behavior and potential applications.

Properties

IUPAC Name

ethyl 2-amino-3,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-9(14)4-3-5(10)6(11)7(12)8(4)13/h3H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNFRAMMMNMUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.